molecular formula C12H14F3NOS B1412762 (R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide CAS No. 1547490-91-4

(R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide

Cat. No.: B1412762
CAS No.: 1547490-91-4
M. Wt: 277.31 g/mol
InChI Key: UHAPINQRXQBAMZ-GOSISDBHSA-N
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Description

“®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is a chemical compound with the molecular formula C12H14F3NOS. It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .


Molecular Structure Analysis

The molecular structure of “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is characterized by a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical and Chemical Properties Analysis

“®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” has a molecular weight of 277.31 g/mol. More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Asymmetric Synthesis

  • Diastereoselective Addition to Arylmetals : Truong et al. (2007) demonstrated the use of 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in asymmetric syntheses. They achieved diastereoselective 1,2-addition of aryllithium reagents to this compound, yielding highly enriched adducts, which are precursors to 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds Truong, Ménard, & Dion, 2007.

Nucleophilic Addition Reactions

  • Triorganozincates as Nucleophiles : Almansa et al. (2008) investigated the use of triorganozincates for diastereoselective addition to N-(tert-butanesulfinyl)imines, including derivatives of (R)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide. They reported effective reaction with good to excellent yields and diastereomeric ratios, further highlighting the compound's utility in the synthesis of chiral primary amines Almansa, Guijarro, & Yus, 2008.

Organocatalysis

  • Chiral Sulfinamides as Catalysts : Dinér, Sadhukhan, & Blomkvist (2014) explored the role of chiral sulfinamides, like tert-butanesulfinamide, as highly enantioselective organocatalysts. They noted the success of such sulfinamides in asymmetric syntheses and their versatility as chiral auxiliaries Dinér, Sadhukhan, & Blomkvist, 2014.

Stereoselective Reactions

  • Radical Alkylation of Sulfinimines : Fernández‐Salas et al. (2014) described the diastereoselective radical alkylation reaction of ortho-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, showcasing the synthesis of enantiomerically pure amines Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014.

Miscellaneous Applications

  • Chromatographic Enantioseparation : Zeng et al. (2018) conducted a study on the chromatographic enantioseparation of chiral sulfinamide derivatives, including compounds similar to this compound, on polysaccharide-based chiral stationary phases Zeng, Wen, Xiang, & Zhang, 2018.

Safety and Hazards

The safety data sheet for “®-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” suggests that it may pose certain hazards, but specific details are not provided .

Mechanism of Action

Properties

IUPAC Name

(R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAPINQRXQBAMZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133035
Record name 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1662703-48-1
Record name 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1662703-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanesulfinamide, 2-methyl-N-[[3-(trifluoromethyl)phenyl]methylene]-, [S(R)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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